molecular formula C9H8O B575817 CID 45079179 CAS No. 169522-24-1

CID 45079179

Cat. No.: B575817
CAS No.: 169522-24-1
M. Wt: 132.162
InChI Key: UPLDMTIJQZTIQN-UHFFFAOYSA-N
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Description

CID 45079179 is an organic compound with the molecular formula C9H8O It is characterized by the presence of an ethynyl group attached to a cyclopentenyl ring, which is further connected to an ethenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 45079179 typically involves the reaction of cyclopentenone derivatives with ethynylating agents under specific conditions. One common method includes the use of ethynylmagnesium bromide as the ethynylating agent, which reacts with cyclopentenone in the presence of a suitable catalyst to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 45079179 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenone moiety to an alcohol or other reduced forms.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclopentenyl derivatives.

Scientific Research Applications

CID 45079179 has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CID 45079179 involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The cyclopentenyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-methyl-1-cyclopenten-1-yl): Similar in structure but with a methyl group instead of an ethynyl group.

    1-Acetyl-2-methylcyclopentene: Another related compound with a different substitution pattern on the cyclopentenyl ring.

Uniqueness

CID 45079179 is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in various scientific fields.

Properties

CAS No.

169522-24-1

Molecular Formula

C9H8O

Molecular Weight

132.162

IUPAC Name

2-(2-ethynylcyclopenten-1-yl)ethenone

InChI

InChI=1S/C9H8O/c1-2-8-4-3-5-9(8)6-7-10/h1,6H,3-5H2

InChI Key

UPLDMTIJQZTIQN-UHFFFAOYSA-N

SMILES

C#CC1=C(CCC1)C=C=O

Synonyms

Ethenone, (2-ethynyl-1-cyclopenten-1-yl)- (9CI)

Origin of Product

United States

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